(5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione
Description
Properties
IUPAC Name |
[5-(4-nitrophenyl)furan-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S/c23-22(24,25)16-2-1-3-18(14-16)26-10-12-27(13-11-26)21(32)20-9-8-19(31-20)15-4-6-17(7-5-15)28(29)30/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXPJSCLPCBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting a detailed analysis of its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a furan ring, a nitrophenyl group, and a piperazine moiety with a trifluoromethyl substitution. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and in inflammatory pathways.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes.
- Receptor Interaction : The piperazine structure is known for its ability to bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to modulation of neurotransmitter release and activity.
- Enzymatic Inhibition : The nitrophenyl group may participate in redox reactions, influencing enzyme activity related to oxidative stress and inflammation.
Antinociceptive Effects
A study investigating the antinociceptive properties of related compounds showed promising results. For instance, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) exhibited significant pain relief in neuropathic pain models, suggesting that similar compounds may share this property due to structural similarities .
Table 1: Comparison of Antinociceptive Activity
| Compound | ED50 (mg/kg) | Pain Model Used | Reference |
|---|---|---|---|
| LPP1 | 1.5 | Chronic Constriction Injury | |
| Pregabalin | 15.4 | Chronic Constriction Injury |
Neuroprotective Properties
The compound's structural components suggest potential neuroprotective effects. The presence of the trifluoromethyl group can enhance lipophilicity, allowing better blood-brain barrier penetration. This property is crucial for developing treatments for neurodegenerative diseases.
Case Studies
Recent case studies have explored the efficacy of related compounds in preclinical models:
- Chronic Pain Management : In models of neuropathic pain, compounds similar to this compound demonstrated significant reductions in pain sensitivity without notable motor impairments .
- Inflammation Reduction : Another study highlighted the anti-inflammatory effects observed in models where these compounds were administered post-injury, leading to reduced levels of pro-inflammatory cytokines.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and long-term effects.
- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.
- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of piperazine-linked aryl derivatives. Key structural analogs include:
a) [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione ()
- Differences: Furan substituent: 3-Chlorophenyl (Cl) vs. 4-nitrophenyl (NO₂). Piperazine substituent: 4-Fluorophenyl (F) vs. 3-trifluoromethylphenyl (CF₃).
- Implications: Chloro and nitro groups differ in electron-withdrawing strength (NO₂ > Cl), affecting reactivity and binding affinity.
b) (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione ()
- Differences :
- Core structure: Pyridine replaces furan.
- Substituent: 4-Methylpyridin-2-yl vs. 5-(4-nitrophenyl)furan-2-yl.
- Implications :
- Pyridine’s aromaticity and basicity contrast with furan’s oxygen heterocycle, influencing solubility and π-π stacking interactions.
c) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
Chemical Properties and Similarity Metrics
- Electron Effects: The 4-NO₂ group on furan increases electrophilicity, while CF₃ on piperazine enhances hydrophobic interactions.
- Similarity Coefficients: Tanimoto coefficients () or graph-based methods () could quantify structural overlap. For instance, replacing NO₂ with Cl () reduces electronic similarity but retains scaffold alignment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
